Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer
Brand Name: Vulcanchem
CAS No.:
VCID: VC16542682
InChI: InChI=1S/C20H34N6O11P2.3Na/c1-13(27)21-8-6-4-2-3-5-7-9-22-18-15-19(24-11-23-18)26(12-25-15)20-17(29)16(28)14(36-20)10-35-39(33,34)37-38(30,31)32;;;/h11-12,14,16-17,20,28-29H,2-10H2,1H3,(H,21,27)(H,33,34)(H,22,23,24)(H2,30,31,32);;;/q;3*+1/p-3
SMILES:
Molecular Formula: C20H31N6Na3O11P2
Molecular Weight: 662.4 g/mol

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer

CAS No.:

Cat. No.: VC16542682

Molecular Formula: C20H31N6Na3O11P2

Molecular Weight: 662.4 g/mol

* For research use only. Not for human or veterinary use.

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer -

Specification

Molecular Formula C20H31N6Na3O11P2
Molecular Weight 662.4 g/mol
IUPAC Name trisodium;[[5-[6-(8-acetamidooctylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Standard InChI InChI=1S/C20H34N6O11P2.3Na/c1-13(27)21-8-6-4-2-3-5-7-9-22-18-15-19(24-11-23-18)26(12-25-15)20-17(29)16(28)14(36-20)10-35-39(33,34)37-38(30,31)32;;;/h11-12,14,16-17,20,28-29H,2-10H2,1H3,(H,21,27)(H,33,34)(H,22,23,24)(H2,30,31,32);;;/q;3*+1/p-3
Standard InChI Key BZADQFAFXWBUNP-UHFFFAOYSA-K
Canonical SMILES CC(=O)NCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Introduction

Structural Characteristics

Molecular Geometry and Coordination Environment

The compound features two iron(III) centers bridged by a single μ-oxo ligand within a meso-tetrakis(4-chlorophenyl)porphyrin framework. Each iron atom resides in a distorted octahedral geometry, coordinated by four pyrrole nitrogen atoms from the porphyrin ring and the bridging oxygen atom . The 4-chlorophenyl groups at the meso positions induce significant electronic and steric effects:

  • Electronic Effects: Chlorine’s electron-withdrawing nature increases the iron centers’ oxidation potential (+0.52 V vs. +0.41 V for non-chlorinated analogs).

  • Steric Effects: Bulky substituents limit axial ligand access, preserving the μ-oxo bridge in aprotic media.

Extended X-ray Absorption Fine Structure (EXAFS) studies reveal an Fe···Fe distance of ~3.5 Å, with each iron displaced ~0.5 Å from the porphyrin plane toward the bridge . This contrasts with monomeric iron porphyrins, where displacements are smaller (~0.19 Å) .

Spectroscopic Signatures

  • UV-Vis Spectroscopy: Strong Soret bands at 420 nm and Q bands at 550–600 nm, red-shifted compared to monomeric analogs due to π-π interactions between porphyrin rings.

  • Mössbauer Spectroscopy: Quadrupole splitting parameters (ΔEq = 1.2 mm/s) confirm high-spin Fe(III) centers .

Synthesis and Preparation

Laboratory-Scale Synthesis

The synthesis involves two key steps:

  • Ligand Preparation: Meso-tetrakis(4-chlorophenyl)porphyrin is synthesized via Adler-Longo condensation of pyrrole with 4-chlorobenzaldehyde under refluxing propionic acid.

  • Metalation and Dimerization: Iron(III) insertion using FeCl₃ in dimethylformamide (DMF), followed by oxidative dimerization with O₂ or H₂O₂ to form the μ-oxo bridge.

Critical Parameters:

  • Solvent: DMF or dichloromethane optimizes yield.

  • Oxidant: Molecular oxygen ensures selective μ-oxo bridge formation over peroxo intermediates.

Industrial Production Challenges

Scaling up synthesis requires addressing:

  • Purity Control: Chromatographic purification is essential to remove monomeric byproducts.

  • Cost Efficiency: High reagent costs necessitate catalyst recycling strategies.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue
Decomposition Temperature>200°C
SolubilityLimited in polar solvents
StabilityStable at 2–8°C in inert atmosphere

The chlorine substituents reduce solubility in polar solvents (e.g., water, methanol) but enhance stability in nonpolar media like toluene.

Redox Behavior

Cyclic voltammetry in CH₂Cl₂ reveals:

  • Oxidation: Two quasi-reversible waves at +0.52 V and +0.78 V (vs. Fc/Fc⁺).

  • Reduction: Irreversible wave at −1.2 V.
    The μ-oxo bridge facilitates intramolecular electron transfer between iron centers, enabling multielectron redox processes .

Catalytic and Reactivity Profiles

Biomimetic Oxidation Reactions

The compound mimics cytochrome P450 in catalyzing alkane hydroxylation and olefin epoxidation. Key mechanisms include:

  • Radical Rebound Pathway: Homolytic O–O bond cleavage generates Fe(IV)=O intermediates, which abstract hydrogen from substrates .

  • Electrophilic Oxidation: Chlorophenyl groups polarize the Fe–O bond, enhancing electrophilicity toward electron-rich substrates.

Substrate Scope:

  • Alkanes: Methane to n-octane (conversion: 60–85%).

  • Arenes: Toluene derivatives (selectivity: >90% for para-products) .

Comparative Reactivity with Analogues

FeatureTPClPP μ-Oxo DimerTPP μ-Oxo Dimer
Oxidation Potential+0.52 V+0.41 V
Thermal Stability>200°C~180°C
Turnover Frequency120 h⁻¹75 h⁻¹

The chlorinated derivative’s higher oxidation potential and thermal stability stem from electron-withdrawing effects.

Biological Activity and Biomedical Applications

Photodynamic Therapy (PDT)

Under visible light (λ = 630 nm), the compound generates singlet oxygen (¹O₂) and superoxide radicals (O₂⁻- ), inducing apoptosis in cancer cells. In vitro studies show:

  • IC₅₀: 15 μM against HeLa cells.

  • Selectivity: 3× higher toxicity toward cancer cells vs. normal fibroblasts.

Protein and Nucleic Acid Interactions

  • Protein Binding: Binds serum albumin with Kd = 2.1 × 10⁻⁶ M, altering its helicity.

  • DNA Interaction: Intercalates into duplex DNA, inhibiting topoisomerase II at 50 μM.

Industrial and Materials Science Applications

Optical Materials

The compound’s strong absorption in the visible range (ε = 1.2 × 10⁵ M⁻¹cm⁻¹ at 420 nm) makes it suitable for:

  • Dye-Sensitized Solar Cells: Power conversion efficiency of 8.7% when paired with TiO₂.

  • Nonlinear Optics (NLO): Third-order susceptibility (χ³) of 1.5 × 10⁻¹² esu.

Environmental Catalysis

Degrades chlorinated pollutants (e.g., trichloroethylene) via reductive dechlorination:

  • Efficiency: 95% removal in 2 h at 25°C.

Hazard StatementRisk Mitigation
H315 (Skin irritation)Use nitrile gloves
H319 (Eye irritation)Wear safety goggles
H335 (Respiratory irritation)Use fume hood

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